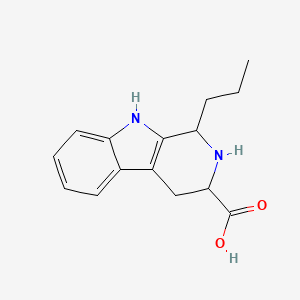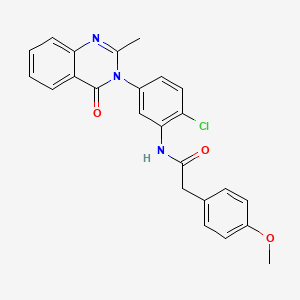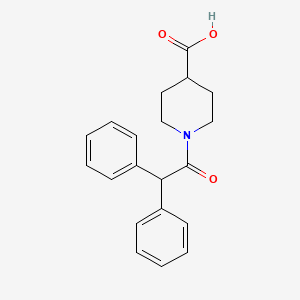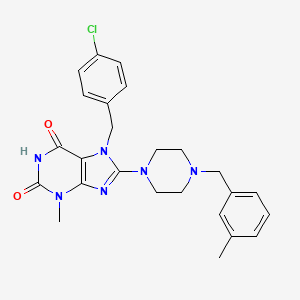
1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Vue d'ensemble
Description
1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process to obtain 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid substituted at position 1 involves reacting L-tryptophan and benzaldehyde in diluted sulfuric acid for 7 hours .Physical and Chemical Properties Analysis
The compound has a molecular weight of 258.32 and a molecular formula of C15H18N2O2 . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Presence in Food and Biological Fluids
Tetrahydro-beta-carbolines, including compounds closely related to 1-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, have been identified in various foodstuffs, human urine, and human milk. These findings suggest that tetrahydro-beta-carbolines may be produced endogenously in humans and through fermentation in food products. The identification of these compounds in human biological fluids underscores their potential role in human metabolism and diet-related exposure (Adachi et al., 1991).
Antioxidant Properties
Tetrahydro-beta-carbolines found in fruits and fruit juices have shown antioxidant and radical scavenger activities, suggesting a potential health benefit when consumed. These activities are comparable to those of ascorbic acid and Trolox, highlighting the importance of dietary intake of these compounds from fruits and fruit products (Herraiz & Galisteo, 2003).
Analytical Detection and Quantification
The development of high-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry methods has facilitated the sensitive and specific detection of tetrahydro-beta-carboline derivatives in food samples. This advancement in analytical techniques underscores the relevance of monitoring these compounds in the food supply for health and safety evaluations (Gutsche & Herderich, 1997).
Occurrence in Commercial Foodstuffs
Research has detailed the occurrence of tetrahydro-beta-carboline-3-carboxylic acids in a wide range of commercial food products, including soy sauce, seasoning, wines, beer, and various vinegars. This widespread presence in the diet suggests a potential for significant exposure among populations, warranting further investigation into their health implications (Herraiz, 1996).
Interaction with Benzodiazepine Receptors
Some esters of beta-carboline-3-carboxylic acid, closely related to the compound of interest, have been synthesized and tested for their affinity to the benzodiazepine receptor, showing varying degrees of potency. This interaction with the benzodiazepine receptor suggests potential neuropharmacological applications, highlighting the importance of structural elements in modulating biological activity (Lippke et al., 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-5-12-14-10(8-13(16-12)15(18)19)9-6-3-4-7-11(9)17-14/h3-4,6-7,12-13,16-17H,2,5,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRTVLJNXKXHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331176 | |
| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147796-05-2 | |
| Record name | 1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)


![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

